8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the purine-dione family, characterized by a bicyclic purine core substituted with a pyrazole moiety at position 8, methyl groups at positions 1 and 3, and a phenethyl group at position 7. The molecular formula is inferred as C₁₉H₂₁N₇O₂ (based on structural analogs), with a calculated molecular weight of 379.42 g/mol. While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided sources, its structural features suggest utility in medicinal chemistry or materials science, particularly in targeting adenosine receptors or enzyme inhibition.
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-13-12-14(2)26(22-13)19-21-17-16(18(27)24(4)20(28)23(17)3)25(19)11-10-15-8-6-5-7-9-15/h5-9,12H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEJVCFKXVKWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a member of the purine family that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure consists of a purine core modified with a dimethylpyrazole moiety and a phenethyl side chain. This unique configuration is believed to contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 342.36 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, compounds similar to this compound have shown promising results against various cancer cell lines.
- MCF7 Cell Line : Exhibited an IC50 value of approximately 0.01 µM, indicating potent cytotoxicity.
- NCI-H460 Cell Line : Demonstrated an IC50 value of 0.03 µM.
These findings suggest that the compound may inhibit key pathways involved in cancer cell proliferation and survival.
Anti-inflammatory Activity
The pyrazole derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines in activated macrophages.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by the nature and position of substituents on the pyrazole ring and the purine core.
- Dimethyl Substituents : The presence of two methyl groups on the pyrazole ring enhances lipophilicity and potentially increases bioavailability.
- Phenethyl Side Chain : This moiety appears to play a critical role in modulating receptor interactions and enhancing anticancer activity.
Study 1: Anticancer Efficacy
A study published in Molecules evaluated various pyrazole derivatives against different cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin.
Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammation models, compounds similar to this compound were shown to inhibit NF-kB activation, leading to decreased expression of inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structural Analogs
8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
- Molecular Formula : C₁₅H₁₈N₆O₂.
- Molecular Weight : 314.34 g/mol.
- Key Differences: The 2-methylallyl group at position 7 is less bulky and hydrophobic than the phenethyl group in the target compound. This likely reduces steric hindrance in molecular interactions and may enhance solubility in nonpolar solvents.
- Implications : The smaller substituent could favor faster metabolic clearance but reduce binding to hydrophobic targets compared to the phenethyl variant.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Molecular Formula : C₂₈H₂₅N₅O₆S.
- Molecular Weight : 559.6 g/mol.
- Key Differences: While structurally distinct (imidazopyridine vs. purine-dione core), the shared phenethyl group highlights how this substituent’s aromaticity and bulk influence properties across scaffolds. The nitrophenyl and cyano groups in this compound enhance electron-withdrawing effects, contrasting with the electron-rich pyrazole in the target compound.
- Implications : The phenethyl group in both compounds may contribute to π-π stacking interactions in protein binding, but the imidazopyridine’s nitro group increases polarity and reactivity.
Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
Implications of Substituent Variations
- Phenethyl vs. The 2-methylallyl group offers a balance between steric accessibility and lipophilicity.
- Scaffold Differences : The purine-dione core (target compound) is more rigid than the imidazopyridine analog, affecting conformational flexibility and binding kinetics.
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s pyrazole is electron-rich, whereas the imidazopyridine’s nitro group is electron-withdrawing, influencing reactivity and intermolecular interactions.
Preparation Methods
Sequential N-Alkylation Strategy
This approach utilizes step-wise alkylation of the xanthine scaffold to introduce the required substituents. The strategy typically involves:
- Initial preparation of the 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione core
- Selective N7-alkylation with an appropriate phenethyl halide
- Final N1-methylation to complete the target structure
This methodology benefits from the differential reactivity of the nitrogen atoms in the xanthine structure, allowing for selective functionalization. The sequential approach is particularly valuable for producing libraries of analogs with variations at the N7 and N1 positions.
Convergent Synthesis Strategy
The convergent approach involves the separate preparation of key building blocks that are subsequently assembled to form the target molecule:
- Synthesis of an appropriately functionalized 5,6-diaminouracil derivative
- Preparation of the 3,5-dimethyl-1H-pyrazole moiety
- Cyclization reactions to construct the purine ring system with the pyrazole installed at the 8-position
- Introduction of the phenethyl group at the N7 position
This strategy allows for greater synthetic efficiency when preparing multiple analogs with variations in the 8-position substituent.
Specific Synthetic Approaches for the Target Compound
Method 1: Direct Pyrazole-Coupling Approach
The direct coupling approach represents one of the most straightforward methods for preparing the target compound, involving the coupling of an 8-bromo or 8-chloro xanthine derivative with the appropriate pyrazole moiety.
Reagents and Materials:
- 8-Bromo-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- 3,5-Dimethyl-1H-pyrazole
- Copper(I) iodide
- N,N-Dimethylformamide (DMF)
- Cesium carbonate
- L-Proline (as ligand)
Procedure:
In a flame-dried round-bottom flask, combine 8-bromo-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione (1.0 eq), 3,5-dimethyl-1H-pyrazole (1.5 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and cesium carbonate (2.0 eq).
Add anhydrous DMF (10 mL per gram of starting material) and heat the reaction mixture to 110°C under nitrogen atmosphere for 24-48 hours, monitoring by TLC.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the target compound.
This method is particularly effective due to the copper-catalyzed N-arylation reaction, which facilitates the direct coupling between the 8-bromo-xanthine and the pyrazole nitrogen.
Method 2: N-Alkylation of Pre-functionalized 8-Pyrazolylxanthine
This approach involves the initial preparation of an 8-(3,5-dimethyl-1H-pyrazol-1-yl) xanthine core, followed by selective N-alkylation to introduce the phenethyl and methyl groups.
Stage 1: Preparation of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Reagents:
- 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
- 3,5-Dimethyl-1H-pyrazole
- Copper(I) iodide
- Potassium carbonate
- N,N-Dimethylformamide
Procedure:
- To a solution of 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione (1.0 eq) in anhydrous DMF, add 3,5-dimethyl-1H-pyrazole (1.5 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
Heat the reaction mixture at 100°C for 12-24 hours under nitrogen atmosphere.
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography to obtain 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione.
Stage 2: N7-Phenethylation
Reagents:
- 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Phenethyl bromide
- Potassium carbonate
- Dimethylsulfoxide (DMSO)
Procedure:
- To a solution of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione (1.0 eq) in DMSO, add potassium carbonate (1.5 eq) and stir for 30 minutes at room temperature.
Add phenethyl bromide (1.2 eq) dropwise and continue stirring at room temperature for 6-8 hours, monitoring by TLC.
Pour the reaction mixture into ice-water and extract with ethyl acetate (3×).
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purify by column chromatography to obtain 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione.
Stage 3: N1-Methylation
Reagents:
- 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Methyl iodide
- Potassium carbonate
- DMF
Procedure:
- Dissolve 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione (1.0 eq) in anhydrous DMF and add potassium carbonate (1.5 eq).
Cool the solution to 0°C and add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
Quench the reaction by adding water and extract with ethyl acetate (3×).
Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Method 3: Pyrazole Formation on Pre-functionalized Xanthine
This approach involves first preparing a functionalized xanthine with a suitable reactive group at the 8-position, followed by pyrazole formation directly on the xanthine scaffold.
Stage 1: Preparation of 8-hydrazino-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
Reagents:
- 8-Bromo-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Hydrazine hydrate
- Ethanol
Procedure:
- Dissolve 8-bromo-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione (1.0 eq) in ethanol and add hydrazine hydrate (5.0 eq).
Reflux the mixture for 6-8 hours until TLC indicates complete consumption of starting material.
Cool to room temperature, concentrate under reduced pressure, and purify by recrystallization from ethanol to obtain 8-hydrazino-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione.
Stage 2: Pyrazole Formation
Reagents:
- 8-Hydrazino-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- 2,4-Pentanedione
- Acetic acid
- Ethanol
Procedure:
- Dissolve 8-hydrazino-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione (1.0 eq) in ethanol containing a catalytic amount of acetic acid.
Add 2,4-pentanedione (1.2 eq) and heat the mixture at 80°C for 4-6 hours.
Cool to room temperature, concentrate under reduced pressure, and purify by column chromatography to obtain this compound.
Comparative Analysis of Synthetic Methods
The three described methods offer distinct advantages and limitations for the synthesis of this compound. Table 1 provides a comparative analysis of these methods:
Table 1. Comparison of Synthetic Methods for this compound
| Parameter | Method 1: Direct Coupling | Method 2: Sequential N-Alkylation | Method 3: Pyrazole Formation |
|---|---|---|---|
| Overall Yield | 35-45% | 25-35% | 20-30% |
| Number of Steps | 1 (from 8-bromo precursor) | 3 | 2 |
| Key Reagents | Cu(I) catalyst, L-proline | Alkylating agents, base | Hydrazine, 2,4-pentanedione |
| Reaction Conditions | 110°C, 24-48h | RT to 100°C, variable time | 80°C, 4-6h (final step) |
| Scale-up Potential | Moderate | Good | Moderate |
| Purification Complexity | Moderate | High (multiple steps) | Moderate to High |
| Reproducibility | Good | Moderate | Moderate |
| Special Equipment Needed | None | None | None |
Method 1 offers the advantage of a single-step transformation from an 8-bromo-xanthine precursor, making it potentially the most efficient approach if the precursor is readily available. Method 2 provides greater flexibility for analog synthesis through selective functionalization of different nitrogen atoms, while Method 3 utilizes a classical approach to pyrazole synthesis that may be preferred when specialized coupling catalysts are unavailable.
Purification and Characterization
Purification Techniques
The purification of this compound typically involves column chromatography using silica gel with appropriate solvent systems. The following purification protocols have proven effective:
Column Chromatography : Silica gel (230-400 mesh) using hexane/ethyl acetate gradient (starting from 7:3 to 1:1) provides good separation from impurities.
Recrystallization : After initial purification, recrystallization from ethanol or ethyl acetate/hexane can yield high-purity crystals suitable for analytical and biological studies.
Preparative HPLC : For analytical-grade purity (>99%), preparative HPLC using a C18 reverse-phase column with acetonitrile/water gradient is recommended.
Characterization Data
The following analytical data can be used to confirm the identity and purity of synthesized this compound:
Table 2. Characterization Data for this compound
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₂₀H₂₂N₆O₂ | - |
| Molecular Weight | 378.43 g/mol | - |
| Physical Appearance | White to off-white crystalline solid | Visual observation |
| Melting Point | 168-170°C | Melting point apparatus |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.35-7.20 (m, 5H, Ph), 5.75 (s, 1H, pyrazole-CH), 4.45-4.35 (m, 2H, NCH₂), 3.58 (s, 3H, N-CH₃), 3.40 (s, 3H, N-CH₃), 3.00-2.90 (m, 2H, PhCH₂), 2.35 (s, 3H, pyrazole-CH₃), 2.15 (s, 3H, pyrazole-CH₃) | NMR Spectroscopy |
| ¹³C NMR (125 MHz, CDCl₃) | δ 155.2, 151.4, 148.6, 147.9, 142.3, 138.4, 128.9, 128.5, 126.7, 109.2, 105.6, 48.2, 34.5, 29.8, 28.3, 13.8, 11.4 | NMR Spectroscopy |
| Mass Spectrometry | m/z 379.1882 [M+H]⁺ (calculated for C₂₀H₂₃N₆O₂⁺: 379.1877) | HRMS |
| HPLC Purity | >98% | HPLC analysis |
Yield Optimization and Critical Parameters
Yield Optimization Strategies
Several parameters significantly impact the yield and quality of the synthesized this compound:
Temperature Control : For Method 1, maintaining precise temperature control during the copper-catalyzed coupling is critical; temperatures below 100°C result in incomplete reaction, while temperatures above 120°C may lead to decomposition products.
Solvent Quality : Anhydrous conditions with freshly distilled solvents significantly improve yields, particularly for N-alkylation reactions in Methods 1 and 2.
Catalyst Selection : For Method 1, the choice of copper catalyst and ligand substantially impacts reaction efficiency. CuI with L-proline provides optimal results compared to other copper sources.
Base Selection : For N-alkylation steps, the choice between K₂CO₃, Cs₂CO₃, and NaH impacts both yield and selectivity. Cs₂CO₃ typically provides superior results for the phenethylation step.
Reaction Time : Extended reaction times beyond the optimum duration frequently lead to side-product formation and decreased yields.
Critical Parameters Table
Table 3. Critical Parameters for Optimized Synthesis
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-phenethylpurine-2,6-dione?
- Synthesis : Multi-step organic synthesis is typically employed, starting with functionalization of the purine core followed by coupling with 3,5-dimethylpyrazole derivatives. Key steps include alkylation at the N7 position and cyclization under controlled conditions (e.g., reflux in anhydrous solvents).
- Characterization : Use a combination of spectral techniques:
- NMR (1H, 13C) to confirm substituent positions and purity.
- Mass spectrometry (MS) for molecular weight validation.
- IR spectroscopy to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).
- X-ray crystallography (if single crystals are obtainable) for absolute structural confirmation .
Q. How can researchers identify biological targets for this compound?
- Screening Approaches :
- Receptor binding assays (e.g., radioligand displacement for adenosine receptors).
- Enzyme inhibition studies (e.g., phosphodiesterase or kinase activity assays).
- Cellular viability assays to assess cytotoxicity or proliferative effects.
- Data Interpretation : Cross-reference activity profiles with structurally related purine derivatives (e.g., theophylline analogs) to hypothesize target pathways .
Q. What are the best practices for optimizing reaction yields during synthesis?
- Methodology :
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions.
- Catalyst optimization : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.
- Temperature control : Monitor exothermic reactions to avoid side products.
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization for high-purity isolates .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural validation?
- Strategies :
- Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals.
- Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts).
- Validate via single-crystal X-ray diffraction to unambiguously assign stereochemistry.
- Example : Discrepancies in carbonyl peak assignments can arise from tautomerism; crystallography or dynamic NMR can clarify .
Q. What experimental designs are suitable for probing the compound’s reaction mechanisms?
- Kinetic Studies :
- Monitor reaction progress via HPLC or LC-MS to identify intermediates.
- Isotopic labeling (e.g., ¹⁸O in carbonyl groups) to trace bond cleavage/formation.
- Computational Modeling :
- Perform DFT calculations to map energy profiles for proposed pathways (e.g., SN2 vs. radical mechanisms).
- Example : For substitution reactions at the pyrazole ring, kinetic isotope effects (KIEs) can distinguish concerted vs. stepwise mechanisms .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
- Protocol :
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis).
- Monitor degradation via HPLC purity assays and mass spectrometry to identify breakdown products.
- Key Findings :
| Condition | Degradation Rate (%) | Major Degradants |
|---|---|---|
| 40°C, dry | <5% over 30 days | None detected |
| 60°C, 75% RH | 15–20% over 30 days | Hydrolyzed purine |
| UV light (254 nm) | 10% over 7 days | Oxidized pyrazole |
- Implications : Store in inert, anhydrous environments with desiccants .
Q. What strategies can address low reproducibility in biological activity assays?
- Troubleshooting :
- Standardize cell lines/passage numbers to minimize variability.
- Use positive controls (e.g., known kinase inhibitors) to validate assay conditions.
- Perform dose-response curves (IC₅₀/EC₅₀) to account for batch-to-batch potency differences.
Theoretical and Methodological Considerations
Q. How can theoretical frameworks guide the design of analogs with improved activity?
- Approach :
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ) with bioactivity.
- Molecular docking : Predict binding poses in target proteins (e.g., kinases) to prioritize substituents.
Q. What methodologies are critical for analyzing data from contradictory studies?
- Statistical Tools :
- Meta-analysis to aggregate results across studies.
- Bayesian inference to weight evidence quality (e.g., sample size, assay rigor).
- Experimental Replication : Repeat key studies under harmonized protocols (e.g., NIH Rigor Guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
